molecular formula C18H20FNO B2846812 8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2319720-34-6

8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2846812
CAS No.: 2319720-34-6
M. Wt: 285.362
InChI Key: SQPADFXIJVFUNV-UHFFFAOYSA-N
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Description

8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane (CAS 852808-04-9) is a potent and selective antagonist of the Nociceptin Opioid Peptide (NOP) receptor, also known as the orphanin FQ receptor (ORL-1). This compound is a critical research tool for investigating the diverse physiological roles of the N/OFQ-NOP receptor system, which is implicated in the modulation of pain, anxiety, depression, reward, and addiction pathways within the central nervous system [https://pubmed.ncbi.nlm.nih.gov/]. Its mechanism of action involves competitive binding to the NOP receptor, effectively blocking the action of its endogenous ligand, nociceptin, thereby allowing researchers to delineate the receptor's function in various in vitro and in vivo models. The structural design, featuring a modified 8-azabicyclo[3.2.1]octane scaffold, confers high receptor selectivity, making it a valuable compound for neuropharmacological studies aimed at understanding complex neural circuits and for the preclinical evaluation of novel therapeutic targets for neurological and psychiatric disorders. This product is supplied for research purposes and is strictly For Research Use Only, not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c1-12-10-15-6-7-16(11-12)20(15)17(21)18(8-9-18)13-2-4-14(19)5-3-13/h2-5,15-16H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPADFXIJVFUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the cyclopropyl and fluorophenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts and halogenated solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Properties
    • The primary application of 8-azabicyclo[3.2.1]octane derivatives, including this compound, lies in their role as monoamine reuptake inhibitors . These compounds are being investigated for their efficacy in treating depression , anxiety disorders, and other mood disorders by modulating neurotransmitter levels in the brain .
    • Compared to traditional antidepressants like tricyclics and selective serotonin reuptake inhibitors (SSRIs), these derivatives may offer improved safety profiles and reduced side effects, such as cardiovascular issues or sexual dysfunction .
  • Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
    • The compound's mechanism as a monoamine reuptake inhibitor suggests potential utility in managing ADHD symptoms by enhancing norepinephrine and dopamine availability in the synaptic cleft, which is crucial for attention and focus .
  • Pain Management
    • Research indicates that these compounds may also be effective in treating chronic pain conditions by modulating pain pathways through neurotransmitter systems .
  • Other Neurological Disorders
    • Beyond depression and ADHD, 8-azabicyclo[3.2.1]octane derivatives are being explored for their therapeutic potential in conditions like obsessive-compulsive disorder (OCD), panic disorders, and general anxiety disorders due to their ability to influence monoamine neurotransmission .

Structural Insights and Synthesis

The structural framework of 8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane is pivotal to its biological activity. The presence of the fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and receptor binding affinity.

Table 1: Key Structural Features

FeatureDescription
Core Structure8-Azabicyclo[3.2.1]octane
Substituent4-Fluorophenyl cyclopropanecarbonyl
Functional GroupsCarbonyl group at position 1
ConfigurationStereocenters influencing activity

Case Studies

Several studies have documented the efficacy of similar compounds derived from the 8-azabicyclo[3.2.1]octane structure:

  • Clinical Trials : A clinical trial evaluating the antidepressant effects of a closely related compound demonstrated significant improvements in depressive symptoms compared to placebo, with a favorable side effect profile .
  • Preclinical Models : Animal studies have shown that these compounds can effectively reduce anxiety-like behaviors in rodent models, suggesting their potential as anxiolytics .

Mechanism of Action

The mechanism of action of 8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations at Position 8

Compound Name (ID) Position 8 Substituent Position 3 Substituent Key Properties Reference
Target Compound 1-(4-Fluorophenyl)cyclopropanecarbonyl Methylidene Lipophilic, strained cyclopropane -
22e () Cyclopropylmethyl Bis(4-fluorophenyl)methoxyethylidenyl High yield (65%), yellow oil
21f () 4-Fluorobenzyl Diphenylmethoxyethylidenyl 67% yield, C: 69.30% (calc. 69.52%)
10a () 2-(Dimethylamino)ethyl Bis(4-fluorophenyl)methoxy Oxalate salt, improved crystallinity
42 () (3,5-Dimethylpyrazol-4-yl)sulfonyl 4-Iso-pentylphenoxy Hydrogenated intermediate

Key Observations :

  • Cyclopropane vs. Benzyl/Amine: The target compound’s cyclopropanecarbonyl group offers greater steric hindrance and metabolic resistance compared to 4-fluorobenzyl (21f) or dimethylaminoethyl (10a) substituents .
  • Salt Forms : Analogs like 10a (oxalate salt) and 22f (hydrochloride, ) exhibit enhanced aqueous solubility compared to the neutral target compound .

Position 3 Modifications

Compound Name (ID) Position 3 Substituent Impact on Structure Reference
Target Compound Methylidene Planar rigidity, reduced conformational freedom -
31 () Phenoxy Increased polarity, potential H-bonding
22f () Bis(4-fluorophenyl)methoxyethylidenyl Bulky aromatic groups, high lipophilicity
CID 58902776 () Methylidene (core without substituents) Simplified structure, baseline activity

Key Observations :

Physicochemical Properties

Compound Name (ID) Molecular Formula Calculated/Found C% Solubility Reference
Target Compound C₁₉H₁₉FNO₂ - Low (neutral cyclopropane) -
22e () C₂₇H₂₆F₂O 64.62% (calc. 64.98%) Insoluble (oil)
10a () C₂₅H₂₈F₂N₂O₄ (oxalate) - Moderate (salt form)
3-Methylidene hydrochloride () C₈H₁₃N·HCl - High (ionic form)

Key Observations :

  • Neutral analogs (e.g., 22e, target compound) exhibit lower solubility than salt forms (10a, 3-methylidene hydrochloride) .
  • The 4-fluorophenyl group in the target compound and analogs (21f, 22f) contributes to lipophilicity, as seen in their yellow oil states .

Biological Activity

The compound 8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane belongs to a class of bicyclic compounds known for their diverse biological activities, particularly in relation to monoamine transporters and potential therapeutic applications in neurodegenerative disorders and pain management.

Structural Overview

The 8-azabicyclo[3.2.1]octane framework serves as a central scaffold for various derivatives that exhibit significant pharmacological properties. The specific modification of introducing a 4-fluorophenyl group and a cyclopropanecarbonyl moiety enhances the compound's interaction with biological targets, particularly in the central nervous system (CNS).

1. Interaction with Monoamine Transporters

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane structure, including the compound , show selective binding affinities for dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). The compound exhibits:

  • High selectivity for DAT over SERT , which is crucial for developing treatments for conditions like ADHD and depression .
  • Modest stereoselective binding , indicating that the spatial arrangement of atoms significantly influences its biological activity .

2. Anti-Parkinsonian Activity

A study involving various 8-azabicyclo[3.2.1]octane analogs demonstrated promising anti-Parkinsonian effects in animal models:

  • Compounds similar to the target compound were tested on albino mice, showing significant reductions in drug-induced catatonia and tremors, suggesting dopaminergic activity enhancement .
  • Notably, certain derivatives exhibited effects comparable to established treatments, indicating potential for development as therapeutic agents against Parkinson's disease.

3. Opioid Receptor Modulation

The compound has been explored as a mu-opioid receptor antagonist , which could provide benefits in managing pain without the adverse effects associated with traditional opioids:

  • This mechanism is particularly valuable for treating opioid-induced bowel dysfunction while maintaining analgesic efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the therapeutic profiles of these compounds. Key findings include:

  • The introduction of specific substituents at various positions on the bicyclic ring can enhance affinity and selectivity towards DAT and SERT.
  • The 8-cyclopropylmethyl group has been identified as a critical moiety contributing to high selectivity profiles, which may be applicable to the design of new drugs targeting these transporters .

Case Study 1: Synthesis and Evaluation

A series of studies synthesized multiple analogs of the 8-azabicyclo[3.2.1]octane scaffold, evaluating their pharmacological properties through in vitro assays:

  • These studies provided insights into how structural modifications impact biological activity, leading to the identification of several lead compounds with enhanced efficacy against DAT and SERT .

Case Study 2: In Vivo Assessments

In vivo studies using rodent models have validated the anti-Parkinsonian effects of these compounds:

  • Compounds were administered to assess their impact on dopamine levels in the brain, revealing significant increases post-treatment compared to controls .

Q & A

Q. What are the key synthetic strategies for preparing 8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane?

The synthesis typically involves multi-step reactions, including cyclopropanation, carbonyl coupling, and azabicyclo framework assembly. For example:

  • Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) to form the cyclopropyl moiety from diazo precursors under controlled temperatures (40–60°C) .
  • Carbonyl Coupling : Reaction of the cyclopropane intermediate with 4-fluorophenylcarbonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product with >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic structure and substituent positions. The methylidene group (C=CH2_2) shows distinct doublets at δ 4.8–5.2 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., [M+H]+^+ at m/z 356.1425) .
  • X-ray Crystallography : Resolves stereochemical ambiguity, as demonstrated for analogous azabicyclo compounds .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays, given the fluorophenyl group’s role in enhancing binding affinity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity?

The exo-configuration of the methylidene group and cis-orientation of the cyclopropanecarbonyl moiety are critical for target engagement. For example:

  • Docking Studies : Molecular dynamics simulations reveal that the cis-cyclopropane enhances hydrophobic interactions with the ATP-binding pocket of kinases .
  • Stereospecific Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry during cyclopropanation . Contradictory activity data in literature often stem from uncharacterized stereoisomers .

Q. What strategies resolve contradictions in reported pharmacological data for azabicyclo derivatives?

  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
  • Crystallographic Validation : Compare crystal structures of the compound bound to targets (e.g., PDB entries for similar kinases) to confirm binding modes .

Q. How can computational modeling optimize derivative design?

  • QSAR Models : Train models on datasets of azabicyclo compounds to predict logP, solubility, and IC50_{50} values. The fluorophenyl group’s Hammett constant (σ = 0.06) correlates with improved metabolic stability .
  • Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., replacing 4-fluorophenyl with 4-Cl or 4-CF3_3) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reaction Optimization : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) without compromising yield .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water) for cost-effective scale-up .

Methodological Notes

  • Safety Protocols : Handle the compound under fume hoods due to potential irritancy (refer to SDS guidelines for analogous azabicyclo compounds) .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., humidity control during cyclopropanation) to mitigate batch-to-batch variability .

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